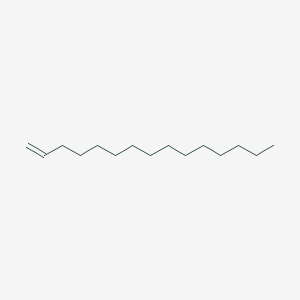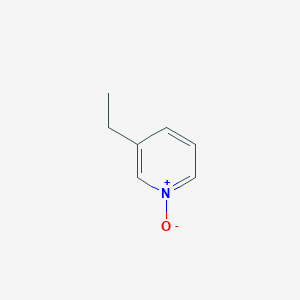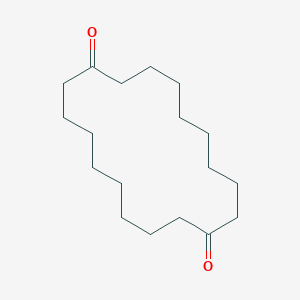
1,10-Cyclooctadecanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Cyclooctadecanedione (COD) is a cyclic diketone that has been widely used in scientific research. It has a unique structure that makes it an excellent candidate for various applications, including chemical synthesis, catalysis, and materials science. In
Mecanismo De Acción
The mechanism of action of 1,10-Cyclooctadecanedione is not well understood. It is believed that this compound can undergo a keto-enol tautomerization, which makes it a good nucleophile and electrophile. This property allows this compound to react with various compounds, such as aldehydes, ketones, and acid chlorides.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,10-Cyclooctadecanedione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It is also a versatile molecule that can be used in various applications, such as chemical synthesis, catalysis, and materials science.
However, this compound also has some limitations. It is a toxic compound that can cause skin irritation and respiratory problems. It can also form explosive peroxides when exposed to air and light.
Direcciones Futuras
There are several future directions for the application of 1,10-Cyclooctadecanedione in scientific research. One area of interest is the development of this compound-based catalysts for the synthesis of fine chemicals and pharmaceuticals. Another area of interest is the use of this compound as a building block for the synthesis of novel materials, such as polymers and nanoparticles.
Conclusion
In conclusion, this compound (this compound) is a cyclic diketone that has been widely used in scientific research. It has a unique structure that makes it an excellent candidate for various applications, including chemical synthesis, catalysis, and materials science. The synthesis method of this compound involves the oxidation of cyclododecanone using potassium permanganate in the presence of sodium hydroxide. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the application of this compound in scientific research, including the development of this compound-based catalysts and the synthesis of novel materials.
Métodos De Síntesis
1,10-Cyclooctadecanedione can be synthesized by the oxidation of cyclododecanone using potassium permanganate in the presence of sodium hydroxide. The reaction produces a mixture of isomeric diketones, including this compound. The mixture can be separated by fractional distillation, and this compound can be obtained in high purity by recrystallization.
Aplicaciones Científicas De Investigación
1,10-Cyclooctadecanedione has been widely used in scientific research due to its unique structure and properties. It is a versatile molecule that can be used as a building block for the synthesis of various organic compounds. It has been used in the synthesis of various natural products, such as steroids, terpenes, and alkaloids.
This compound has also been used as a ligand in coordination chemistry. It can form stable complexes with transition metal ions, which can be used as catalysts for various reactions. This compound-based catalysts have been used in the synthesis of polymers, pharmaceuticals, and fine chemicals.
Propiedades
Número CAS |
13747-10-9 |
|---|---|
Fórmula molecular |
C18H32O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
cyclooctadecane-1,10-dione |
InChI |
InChI=1S/C18H32O2/c19-17-13-9-5-1-2-6-10-14-18(20)16-12-8-4-3-7-11-15-17/h1-16H2 |
Clave InChI |
OSGRVHXQLPLNRA-UHFFFAOYSA-N |
SMILES |
C1CCCCC(=O)CCCCCCCCC(=O)CCC1 |
SMILES canónico |
C1CCCCC(=O)CCCCCCCCC(=O)CCC1 |
Otros números CAS |
13747-10-9 |
Sinónimos |
1,10-Cyclooctadecanedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



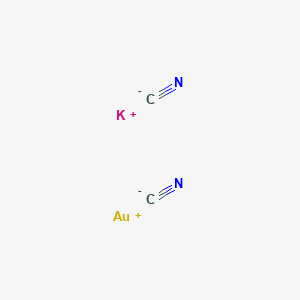
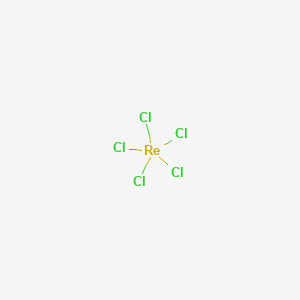
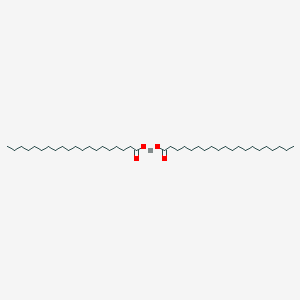
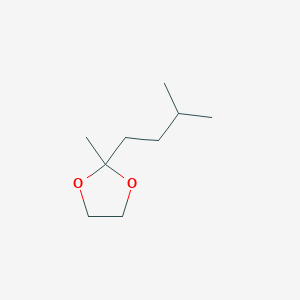
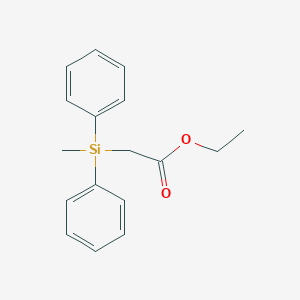
![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)
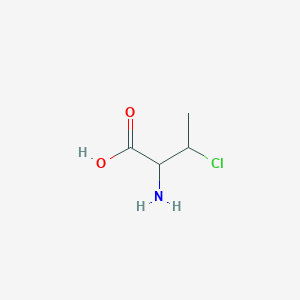
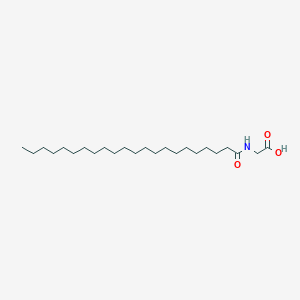
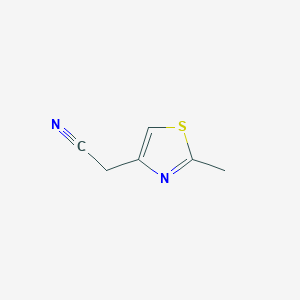
![1h-Benzo[b]fluorene](/img/structure/B78144.png)
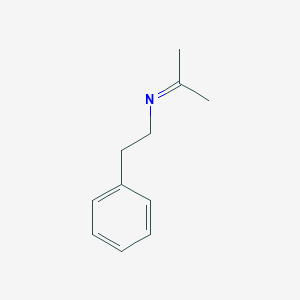
![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)
